molecular formula C10H18Cl3N3 B2900898 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride CAS No. 1707602-23-0

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride

Cat. No. B2900898
CAS RN: 1707602-23-0
M. Wt: 286.63
InChI Key: CDDGOTOWDAUQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride, also known as P3P, is a chemical compound that has gained significant attention in the field of scientific research. P3P is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for understanding the mechanisms of dopamine signaling in the brain. In

Mechanism of Action

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride binds to the dopamine transporter with high affinity and selectivity, blocking the reuptake of dopamine from the synapse. This results in increased dopamine signaling and prolonged activation of dopamine receptors. This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum and prefrontal cortex.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. In addition to increasing dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to increase neuronal excitability and promote the release of other neurotransmitters such as glutamate and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride in lab experiments is its high selectivity and potency for the dopamine transporter. This allows researchers to specifically target dopamine signaling without affecting other neurotransmitter systems. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Additionally, this compound is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.

Future Directions

There are several potential future directions for research on 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride. One area of interest is the development of more selective and potent dopamine transporter inhibitors that can be used in vivo. Another direction is the investigation of the role of the dopamine transporter in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Finally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Conclusion:
This compound, or this compound, is a valuable tool for investigating the mechanisms of dopamine signaling in the brain. Its high selectivity and potency for the dopamine transporter make it a useful compound for studying dopamine-related behaviors. While there are limitations to its use, this compound has significant potential for advancing our understanding of the brain and developing new treatments for neuropsychiatric disorders.

Synthesis Methods

The synthesis of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves a multi-step process that starts with the reaction of 3-chloropyridine with 1,4-diaminobutane. This reaction produces a pyridine-containing intermediate, which is then treated with a reducing agent to form the final product, this compound. The purity of the compound is typically confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride has been widely used in scientific research as a tool for investigating the role of the dopamine transporter in the brain. Dopamine is a neurotransmitter that plays a critical role in reward processing, motivation, and motor control. The dopamine transporter is responsible for the reuptake of dopamine from the synapse, which regulates the duration and magnitude of dopamine signaling. By inhibiting the dopamine transporter, this compound can modulate dopamine signaling and provide insights into the mechanisms underlying dopamine-related behaviors.

properties

IUPAC Name

4-pyridin-3-ylpiperidin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;;/h1-2,5,8,12H,3-4,6-7,11H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGOTOWDAUQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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